N-(4-benzoylphenyl)-2-methylpentanamide
Description
N-(4-Benzoylphenyl)-2-methylpentanamide is a synthetic amide derivative characterized by a benzoyl-substituted phenyl ring attached to a 2-methylpentanamide backbone. The benzoylphenyl moiety is a critical pharmacophore, often enhancing binding affinity and metabolic stability in drug design .
Properties
Molecular Formula |
C19H21NO2 |
|---|---|
Molecular Weight |
295.382 |
IUPAC Name |
N-(4-benzoylphenyl)-2-methylpentanamide |
InChI |
InChI=1S/C19H21NO2/c1-3-7-14(2)19(22)20-17-12-10-16(11-13-17)18(21)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3,(H,20,22) |
InChI Key |
AWRPIPSREAASAU-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Herbicidal Amides
N-(3,4-Dichlorophenyl)-2-Methylpentanamide (Karsil)
- Structure : Features 3,4-dichloro substitutions on the phenyl ring instead of benzoyl.
- Activity: A potent herbicide targeting annual grasses and broadleaf weeds. Its degradation by fungi (e.g., Penicillium spp.) produces 2-methylpentanoic acid and 3,4-dichloroaniline (DCA) via induced amidase enzymes .
- Enzymatic Hydrolysis : Hydrolysis rates depend on substituents. Dichloro groups (Karsil) enhance enzymatic susceptibility compared to methyl or bromo substitutions. For example:
Table 1: Hydrolysis Rates of Selected Herbicidal Amides
| Compound | Substituents | Hydrolysis Rate (%) | Reference |
|---|---|---|---|
| Karsil | 3,4-dichloro | 100 (baseline) | |
| N-(4-Bromophenyl)propionamide | 4-bromo | 20 | |
| Solan (CMMP) | 3-chloro-4-methyl | 40 |
Lipid-Lowering Agents
N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide (Compound 3)
- Structure : Combines benzoylphenyl with a 5-fluoroindole group.
- Activity : At 15 mg/kg, reduces plasma triglycerides by 32% and increases HDL cholesterol in hyperlipidemic rats, comparable to bezafibrate .
N-(4-Benzoylphenyl)-2-Furamide Derivatives (3a–3e)
- Structure : Substitutes indole with furamide.
Key Insight : The benzoylphenyl group enhances lipid-modulating activity, but heterocyclic substituents (indole vs. furamide) influence potency. Fluoro and electron-withdrawing groups may improve metabolic stability .
Anthelmintic Agents
N-(4-Methoxyphenyl)Pentanamide
Maleimide-Based Therapeutics
N-(4-Benzoylphenyl)Maleimide Derivatives
- Structure : Benzoylphenyl linked to a maleimide scaffold.
- Activity : Exhibits potent anticancer activity, with 2-pyridyl and thienyl substituents enhancing potency (IC₅₀ < 1 µM) .
- Mechanistic Insight : The benzoylphenyl group stabilizes interactions with kinase domains, while maleimide enables covalent binding to cysteine residues .
(S)-N-(4-Benzoylphenyl)-3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanamide
- Structure : Incorporates trifluoro and hydroxy groups on the propanamide chain.
- Synthesis : Enzymatic resolution using lipases achieves >99% enantiomeric excess, critical for optimizing pharmacokinetics .
- Comparison : The trifluoro group increases metabolic resistance compared to 2-methylpentanamide, while the hydroxy group may facilitate hydrogen bonding in target enzymes .
Structural-Activity Relationship (SAR) Trends
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, F) enhance enzymatic hydrolysis in herbicides but may reduce stability in therapeutics .
- Bulky groups (e.g., benzoyl) improve target affinity but may hinder solubility .
Chain Length :
- Pentanamide vs. propanamide chains influence flexibility and binding pocket accommodation. Longer chains (e.g., 2-methylpentanamide) may enhance hydrophobic interactions .
Enzymatic Degradation :
- Fungal amidases preferentially hydrolyze dichloro-substituted amides over methyl or benzoyl derivatives, highlighting environmental persistence challenges for benzoylphenyl-containing herbicides .
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